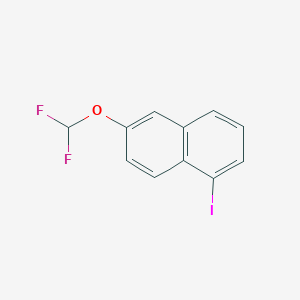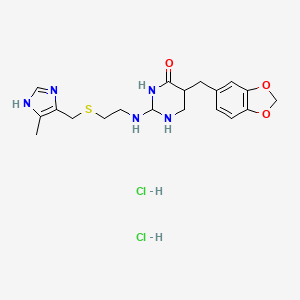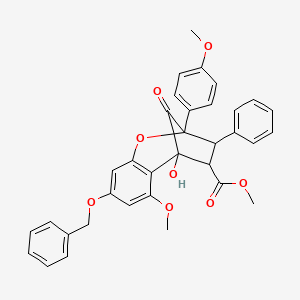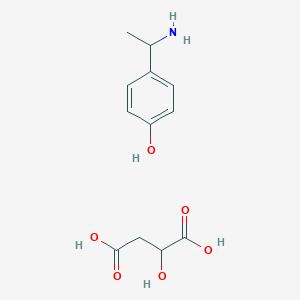
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is a chiral aziridine compound characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides or other precursors .
Industrial Production Methods
Industrial production of aziridines, including this compound, often relies on the cyclization of aminoethanol derivatives. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions, where nucleophiles replace the sulfonyl or isopropyl groups.
Polymerization: Aziridines can undergo polymerization reactions to form polyamines and other polymeric materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts like rhodium or copper, and reactions can be carried out under mild to moderate temperatures .
Major Products
Major products formed from these reactions include ring-opened amines, substituted aziridines, and various polymeric materials .
Scientific Research Applications
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine involves its high strain energy, which makes the aziridine ring highly reactive. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-methylsulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-4-7(6)10(3,8)9/h5-6H,4H2,1-3H3 |
InChI Key |
OOLUMFFNUXZWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
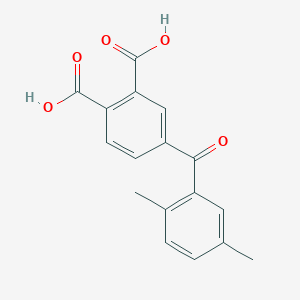
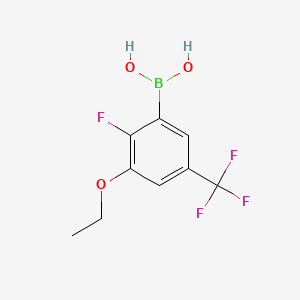
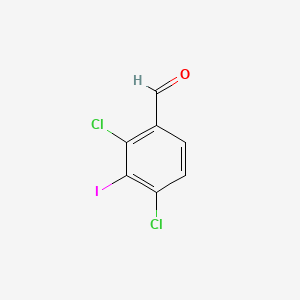
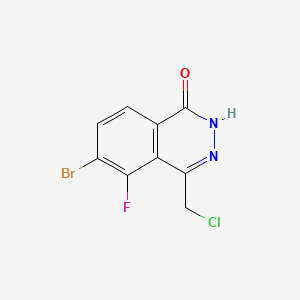

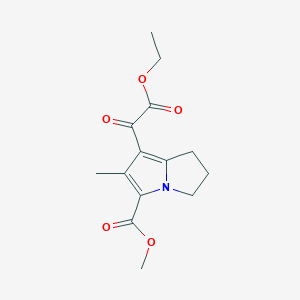
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
